molecular formula C12H18O B13336777 2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one CAS No. 14790-04-6

2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one

Katalognummer: B13336777
CAS-Nummer: 14790-04-6
Molekulargewicht: 178.27 g/mol
InChI-Schlüssel: MVGMUUAWHJAZQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes six methyl groups attached to a cyclohexadienone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one typically involves the chlorination of cyclohexadiene. In this process, chlorine gas reacts with cyclohexadiene to form the desired compound . The reaction conditions often include controlled temperatures and the presence of a catalyst to facilitate the chlorination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorination equipment and stringent safety measures to handle chlorine gas and other reactive intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one has several scientific research applications:

Wirkmechanismus

The mechanism by which 2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one exerts its effects involves interactions with molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. Its unique structure allows it to interact with specific enzymes and receptors, influencing biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one is unique due to its specific arrangement of methyl groups and the presence of the dienone functionality. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

14790-04-6

Molekularformel

C12H18O

Molekulargewicht

178.27 g/mol

IUPAC-Name

2,3,4,4,5,6-hexamethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C12H18O/c1-7-9(3)12(5,6)10(4)8(2)11(7)13/h1-6H3

InChI-Schlüssel

MVGMUUAWHJAZQB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(C(=C(C1=O)C)C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.